

# 2-Cyanotetrahydrofuran CAS number and molecular weight

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## Compound of Interest

Compound Name: 2-Cyanotetrahydrofuran

Cat. No.: B187289

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## An In-depth Technical Guide to 2-Cyanotetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of **2-Cyanotetrahydrofuran** (also known as Tetrahydrofuran-2-carbonitrile), a heterocyclic compound of interest in organic synthesis and potentially in medicinal chemistry. This document details its chemical properties, synthesis, and spectroscopic data. While specific biological activities and signaling pathways for **2-Cyanotetrahydrofuran** are not extensively documented in publicly available literature, this guide also explores the known biological relevance of the broader class of tetrahydrofuran derivatives to provide context for future research and development.

### Chemical Properties and Identification

**2-Cyanotetrahydrofuran** is a five-membered heterocyclic ether containing a nitrile functional group. Its fundamental properties are summarized below.

Property	Value
CAS Number	14631-43-7[1]
Molecular Formula	C <sub>5</sub> H <sub>7</sub> NO
Molecular Weight	97.12 g/mol [1]
Canonical SMILES	C1CC(OC1)C#N
InChI Key	Not readily available

## Synthesis of 2-Cyanotetrahydrofuran

The synthesis of **2-Cyanotetrahydrofuran** can be achieved through various synthetic routes. One documented method involves the cyclization of a functionalized pentanenitrile derivative. Below is a detailed experimental protocol for the synthesis of the (S)-enantiomer of tetrahydrofuran-2-carbonitrile.

### Experimental Protocol: Synthesis of (S)-Tetrahydrofuran-2-carbonitrile

This protocol is adapted from a reported synthesis and outlines the conversion of (2R)-5-bromo-2-hydroxypentanenitrile to (S)-Tetrahydrofuran-2-carbonitrile.

Materials:

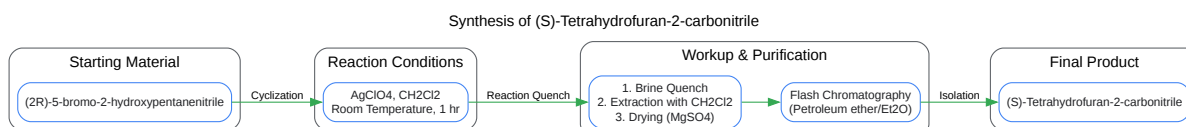
- (2R)-5-bromo-2-hydroxypentanenitrile
- Silver perchlorate (AgClO<sub>4</sub>)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>), dry
- Brine (saturated aqueous NaCl solution)
- Magnesium sulfate (MgSO<sub>4</sub>), anhydrous
- Petroleum ether

- Diethyl ether (Et<sub>2</sub>O)

Procedure:

- To a solution of (2R)-5-bromo-2-hydroxypentanenitrile in dry dichloromethane, add silver perchlorate.
- Stir the reaction mixture at room temperature for 1 hour.
- Upon completion of the reaction (monitored by TLC), add brine to the mixture.
- Separate the organic and aqueous phases.
- Extract the aqueous phase with dichloromethane.
- Combine the organic phases and dry over anhydrous magnesium sulfate.
- Filter the drying agent and evaporate the solvent under reduced pressure.
- Purify the crude product by flash chromatography on silica gel using a mixture of petroleum ether and diethyl ether as the eluent to yield (S)-Tetrahydrofuran-2-carbonitrile as a colorless oil.

A logical workflow for this synthesis is depicted in the following diagram:



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Caption: Synthetic workflow for (S)-Tetrahydrofuran-2-carbonitrile.

## Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of **2-Cyanotetrahydrofuran**. Below are the reported NMR data for the (S)-enantiomer.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Nucleus	Chemical Shift ( $\delta$ ) in ppm (Solvent: CDCl <sub>3</sub> )
<sup>1</sup> H NMR	4.71 (dd, J=7.1, 4.6 Hz, 1H), 3.92-4.02 (m, 2H), 2.21-2.31 (m, 2H), 2.09-2.19 (m, 1H), 1.97-2.05 (m, 1H)
<sup>13</sup> C NMR	119.5, 69.2, 66.4, 31.8, 25.0

## Infrared (IR) Spectroscopy

While a specific experimental IR spectrum for **2-Cyanotetrahydrofuran** is not readily available in the searched literature, characteristic absorption bands can be predicted based on its functional groups.

Functional Group	Expected Absorption Range (cm <sup>-1</sup> )	Vibration Mode
C≡N (Nitrile)	2260 - 2210	Stretch
C-O-C (Ether)	1260 - 1000	Stretch
C-H (sp <sup>3</sup> hybridized)	3000 - 2850	Stretch

The region between 1400 cm<sup>-1</sup> and 600 cm<sup>-1</sup> is known as the fingerprint region and would contain a complex pattern of absorptions unique to the molecule.

## Biological Activity of Tetrahydrofuran Derivatives

Direct studies on the biological activity or signaling pathway engagement of **2-Cyanotetrahydrofuran** are limited in the available scientific literature. However, the tetrahydrofuran motif is a key structural component in a wide range of biologically active natural products and synthetic pharmaceuticals.[\[2\]](#)[\[3\]](#)

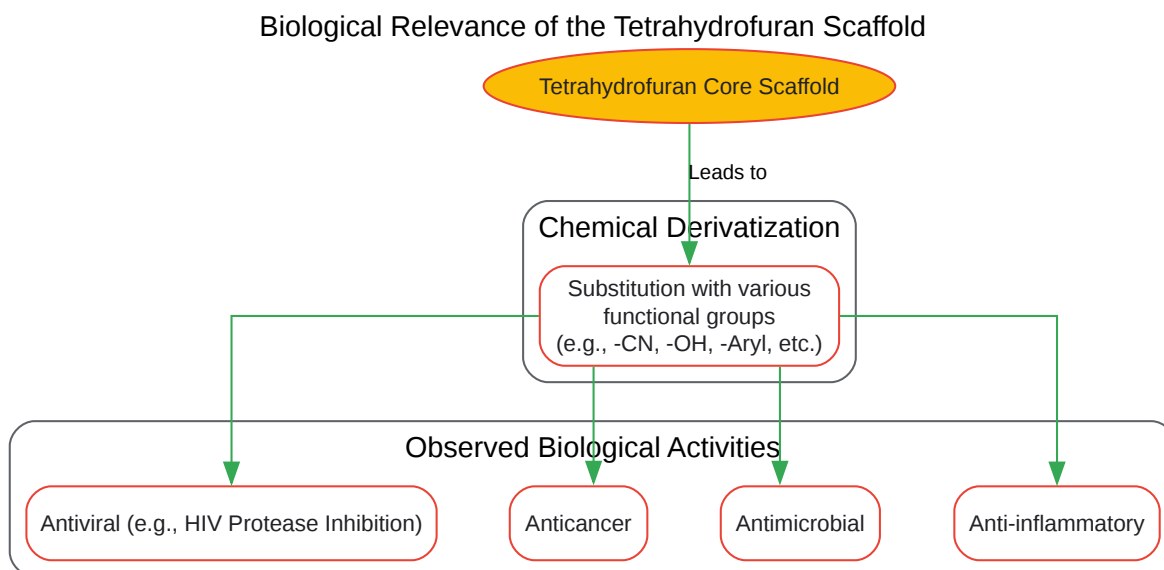
Tetrahydrofuran-containing compounds have demonstrated a broad spectrum of pharmacological activities, including:

- Antiviral: Notably as HIV protease inhibitors.[\[4\]](#)

- Anticancer: Found in several natural products with cytotoxic properties.
- Antibiotic and Antifungal: Present in various antimicrobial agents.
- Anti-inflammatory: A number of derivatives exhibit anti-inflammatory effects.

The biological activity of these molecules is highly dependent on the nature and stereochemistry of the substituents on the tetrahydrofuran ring. The nitrile group in **2-Cyanotetrahydrofuran** could potentially be hydrolyzed in vivo to a carboxylic acid or an amide, or it could participate in interactions with biological targets through its electronic properties.

The following diagram illustrates the general relationship between the core tetrahydrofuran scaffold and its potential applications based on the activities of its derivatives.



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